

Solubility of 5-Chloro-2-methoxyisonicotinaldehyde in organic solvents

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 5-Chloro-2-methoxyisonicotinaldehyde |
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An In-Depth Technical Guide to the Solubility of **5-Chloro-2-methoxyisonicotinaldehyde** in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of **5-Chloro-2-methoxyisonicotinaldehyde**, a key heterocyclic building block in medicinal chemistry. We will explore its solubility in a range of common organic solvents, discuss the underlying physicochemical principles, and provide a detailed, field-proven protocol for empirical solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the solubility characteristics of this compound for synthetic and formulation applications.

Introduction: The Critical Role of Solubility in Drug Development

5-Chloro-2-methoxyisonicotinaldehyde is a substituted pyridine derivative with significant potential in the synthesis of novel therapeutic agents. Its chemical structure, featuring a polar pyridine ring, an electron-withdrawing chlorine atom, an electron-donating methoxy group, and

a reactive aldehyde functional group, results in a molecule of moderate polarity. Understanding its solubility is paramount for several reasons:

- Reaction Optimization: In synthetic chemistry, the choice of solvent is crucial for reaction kinetics, yield, and purity. A solvent must effectively dissolve reactants to facilitate molecular interactions.
- Purification and Crystallization: Solubility data is essential for developing effective crystallization and purification protocols, which are critical for obtaining high-purity API.
- Formulation Development: The solubility of a drug substance dictates the choice of excipients and the type of dosage form that can be developed, from oral solids to parenteral solutions.^[1] Poor solubility is a major hurdle in drug development, often leading to low bioavailability.^{[2][3]}

This guide will provide a practical framework for understanding and experimentally determining the solubility of **5-Chloro-2-methoxyisonicotinaldehyde**.

Physicochemical Properties of 5-Chloro-2-methoxyisonicotinaldehyde

A foundational understanding of the compound's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 1060810-36-7 | [4][5] |
| Molecular Formula | C ₇ H ₆ ClNO ₂ | [5] |
| Molecular Weight | 171.58 g/mol | [5] |
| Appearance | Solid (predicted) | |
| Melting Point | 93-96 °C | |
| Boiling Point | 255.1 ± 35.0 °C (Predicted) | |
| Density | 1.317 ± 0.06 g/cm ³ (Predicted) | |

Solubility Profile of 5-Chloro-2-methoxyisonicotinaldehyde: A Representative Study

While extensive public data on the solubility of **5-Chloro-2-methoxyisonicotinaldehyde** is limited, the following table presents a representative solubility profile based on its structural characteristics and the principle of "like dissolves like".^{[1][6][7]} This data illustrates the expected solubility trends across solvents of varying polarities.

Table 1: Representative Solubility of **5-Chloro-2-methoxyisonicotinaldehyde** at 25°C

| Solvent | Dielectric Constant (Polarity) | Solubility (mg/mL) | Classification |
|-----------------------|--------------------------------|--------------------|------------------------|
| Hexane | 1.88 (Non-polar) | < 0.1 | Very Sparingly Soluble |
| Toluene | 2.38 (Non-polar) | 1.5 | Sparingly Soluble |
| Dichloromethane (DCM) | 9.08 (Polar Aprotic) | > 50 | Freely Soluble |
| Ethyl Acetate | 6.02 (Polar Aprotic) | 25 | Soluble |
| Acetone | 20.7 (Polar Aprotic) | > 50 | Freely Soluble |
| Ethanol | 24.6 (Polar Protic) | 35 | Soluble |
| Methanol | 32.7 (Polar Protic) | 45 | Soluble |
| Water | 80.1 (Polar Protic) | < 0.5 | Sparingly Soluble |

Interpretation of Solubility Data

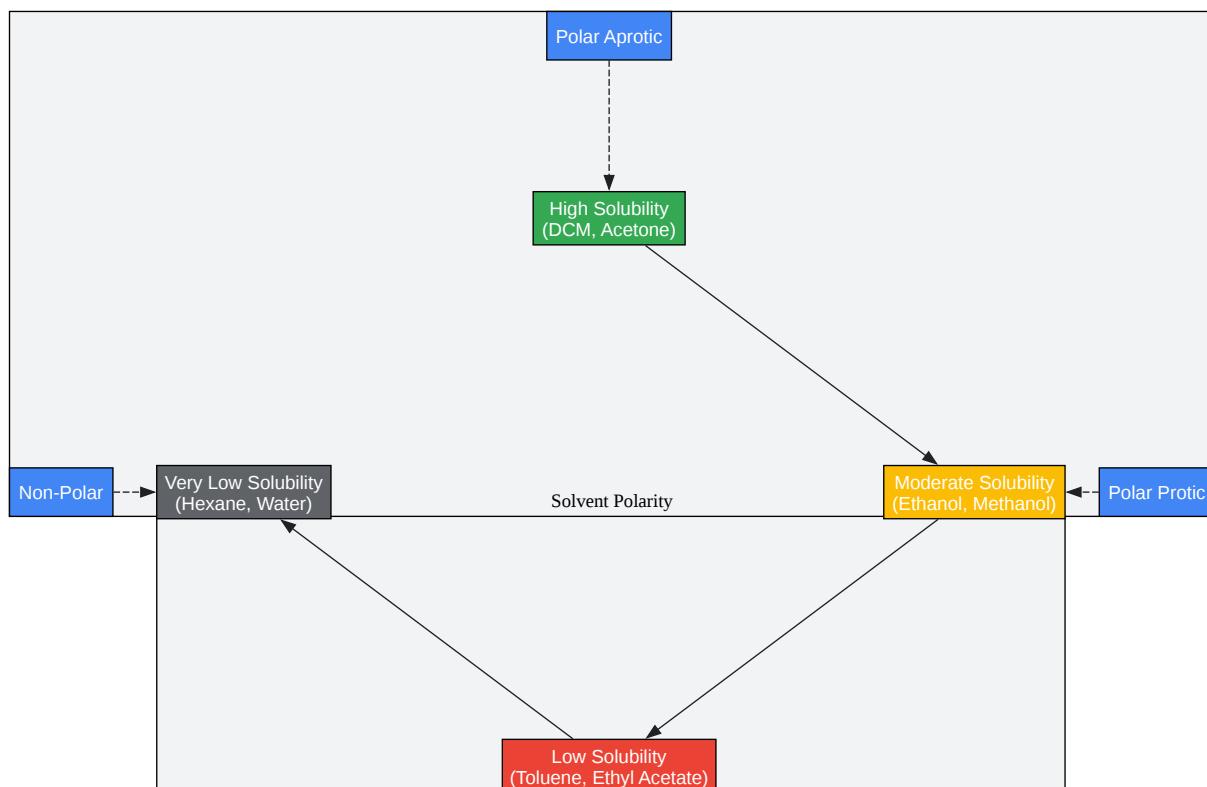
The solubility of an organic compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.^{[1][8]} For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

- **High Solubility in Polar Aprotic Solvents:** **5-Chloro-2-methoxyisonicotinaldehyde** exhibits high solubility in polar aprotic solvents like Dichloromethane and Acetone. This is because

the dipole-dipole interactions between the polar functional groups of the solute and the solvent are strong enough to overcome the solute's crystal lattice energy.

- **Good Solubility in Polar Protic Solvents:** The compound is also quite soluble in polar protic solvents such as Ethanol and Methanol. The nitrogen and oxygen atoms in the molecule can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the alcohols.[8]
- **Low Solubility in Non-polar Solvents:** In non-polar solvents like Hexane and Toluene, the primary intermolecular forces are weak van der Waals forces. These are insufficient to disrupt the stronger dipole-dipole interactions and potential hydrogen bonding within the crystal lattice of the polar solute, leading to poor solubility.
- **Limited Aqueous Solubility:** Despite its polar nature, the compound's aqueous solubility is limited. The presence of the non-polar aromatic ring and the chloro-substituent contributes to its hydrophobic character, which disfavors interaction with the highly ordered hydrogen-bonding network of water.

The following diagram illustrates the relationship between solvent polarity and the expected solubility of **5-Chloro-2-methoxyisonicotinaldehyde**.

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Caption: Relationship between solvent polarity and solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.^{[9][10]} The following protocol outlines a robust procedure for determining the solubility of **5-Chloro-2-methoxyisonicotinaldehyde**.

Materials and Equipment

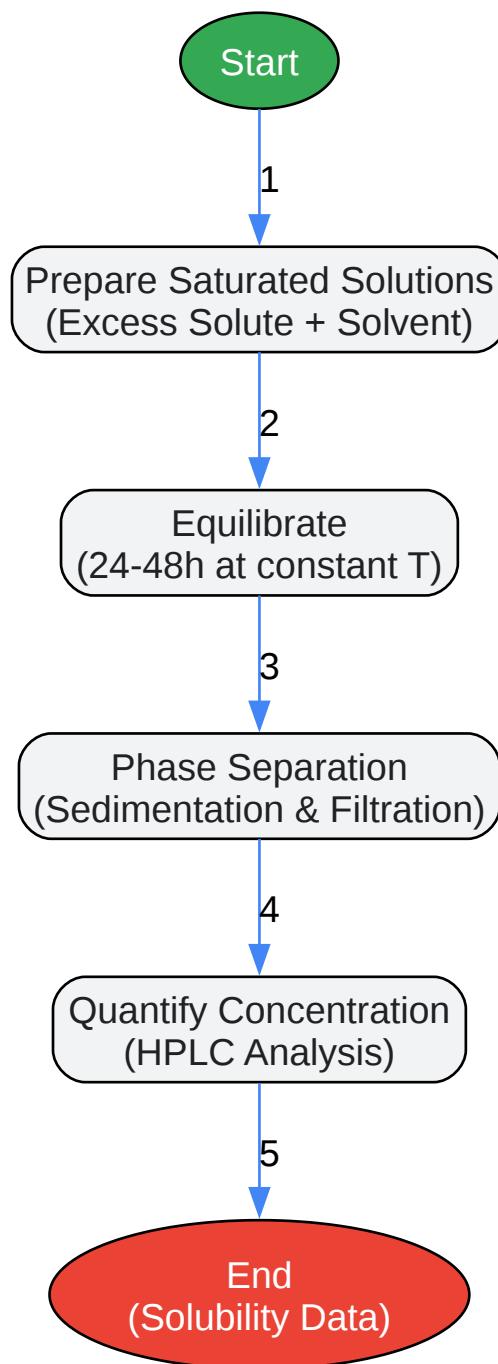
- **5-Chloro-2-methoxyisonicotinaldehyde** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.01 mg)
- Scintillation vials with screw caps
- Orbital shaker or vortex mixer
- Constant temperature bath or incubator
- Syringe filters (e.g., 0.22 μ m PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

Step-by-Step Procedure

- Preparation of Saturated Solutions:
 - Accurately weigh an excess amount of **5-Chloro-2-methoxyisonicotinaldehyde** into a series of scintillation vials. An excess is crucial to ensure that a saturated solution is achieved.^[9]
 - Add a known volume of each selected solvent to the respective vials.

- Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[3]
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to sediment.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
- Quantification:
 - Prepare a series of standard solutions of **5-Chloro-2-methoxyisonicotinaldehyde** of known concentrations in the respective solvents.
 - Analyze both the filtered samples and the standard solutions using a validated HPLC method.
 - Construct a calibration curve from the standard solutions.
 - Determine the concentration of the compound in the filtered samples by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

The following diagram outlines the experimental workflow for the shake-flask method.



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Caption: Experimental workflow for the shake-flask method.

Safety and Handling Considerations

As with any chemical compound, proper safety precautions must be observed when handling **5-Chloro-2-methoxyisonicotinaldehyde** and the organic solvents used. Substituted pyridines

can be hazardous, and it is essential to consult the Safety Data Sheet (SDS) before use.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[11]
- Ventilation: Handle the compound and volatile organic solvents in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[11][12]
- Storage: Store **5-Chloro-2-methoxyisonicotinaldehyde** in a cool, dry, and well-ventilated place away from incompatible materials and ignition sources.[11]
- Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of **5-Chloro-2-methoxyisonicotinaldehyde** is a key parameter that influences its application in both synthetic and pharmaceutical contexts. This guide has provided a comprehensive overview of its expected solubility profile, grounded in the principles of intermolecular forces and solvent polarity. The detailed shake-flask protocol offers a reliable method for the empirical determination of its solubility, empowering researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation. A thorough understanding of a compound's solubility is a cornerstone of efficient and successful drug development.

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